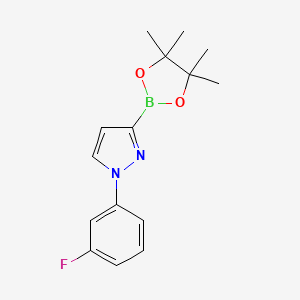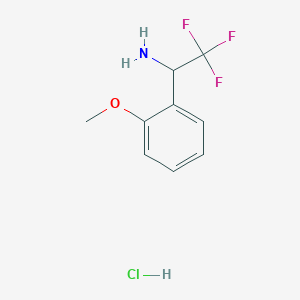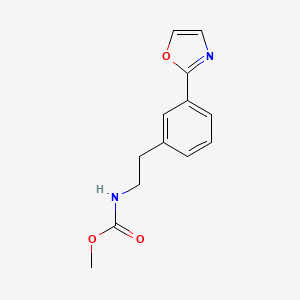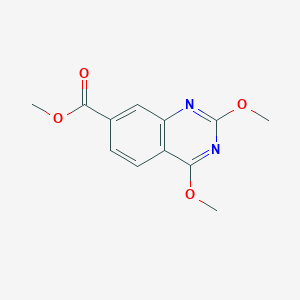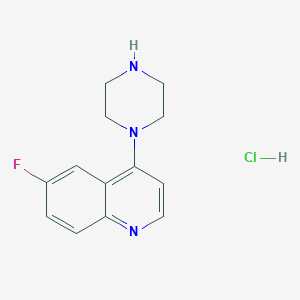
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride
Vue d'ensemble
Description
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound with the linear formula C13H15ClFN3 . It is a derivative of quinoline, a class of compounds that have been found to exhibit diverse pharmacological profiles such as antibacterial and antitubercular activities .
Synthesis Analysis
The synthesis of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride and its derivatives often involves the reaction of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with different substituted hydrazides, hydroxylamine hydrochloride, or methoxylamine in glacial acetic acid .Molecular Structure Analysis
The molecular structure of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride has been characterized using various techniques such as 1H NMR, 13C NMR, and LCMS . In the crystal structure, centrosymmetric dinuclear manganese units are linked via 4,4’-oxydibenzoate ligands into one-dimensional chains .Applications De Recherche Scientifique
Antimicrobial Research
Application Summary
“6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride” has been used in the synthesis of new hybrid norfloxacin–thiazolidinedione molecules . These molecules were designed to improve the antimicrobial activity of norfloxacin .
Methods of Application
The new hybrids were synthesized and screened for their direct antimicrobial activity and their anti-biofilm properties . The intention was to create a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Results or Outcomes
The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains . Docking studies and ADMET were also used to explain the biological properties and revealed some potential advantages over the parent molecule norfloxacin .
Synthesis of Ciprofloxacin
Application Summary
“6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride” is used in the synthesis of Ciprofloxacin , a widely used antibiotic .
Methods of Application
An improved process for the synthesis of Ciprofloxacin involves reacting 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent .
Results or Outcomes
The process results in the synthesis of Ciprofloxacin with high yield and high purity .
Synthesis of Novel Antibacterials
Application Summary
Derivatives of “6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride” have been developed to synthesize novel antibacterials with enhanced potency and diverse antimicrobial effects .
Methods of Application
Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
Results or Outcomes
These novel antibacterials exhibit a wide range of antimicrobial effects including antibacterial, antifungal, anti-HIV, anti-tumor, and anti-TB properties .
Synthesis of More Active Bicyclic Fluoroquinolones
Application Summary
“6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride” has been used in the synthesis of more active bicyclic fluoroquinolones .
Methods of Application
Improved synthetic procedures have been applied to obtain 1-ethyl-6-fluoro-7-(4-methylpiperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and 1-ethyl-6-fluoro-7-(piperazinyl-1)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid as well as their intermediates .
Results or Outcomes
The resulting compounds are expected to have enhanced antimicrobial activity .
Synthesis of Novel Antimicrobial Agents
Application Summary
Derivatives of “6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride” have been developed to synthesize novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Results or Outcomes
These novel antimicrobial agents exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Orientations Futures
The future directions for the research and development of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride could involve the design and synthesis of new quinolone derivatives with increasing bulk at the C-7 position of the main 6-fluoroquinolone scaffold . Further studies could also focus on elucidating the exact mechanism of action and exploring its potential applications in medicine.
Propriétés
IUPAC Name |
6-fluoro-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3.ClH/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFCXFLYXNMCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride | |
CAS RN |
1333249-32-3 | |
| Record name | Quinoline, 6-fluoro-4-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333249-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



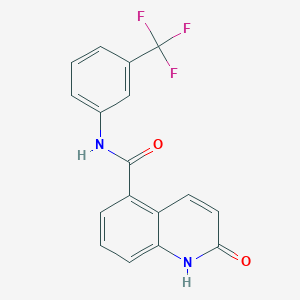
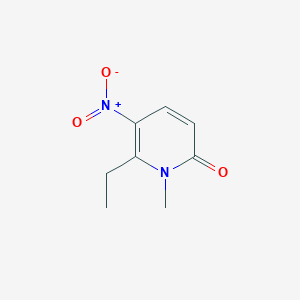
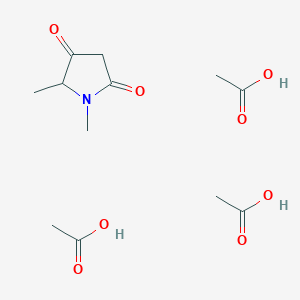
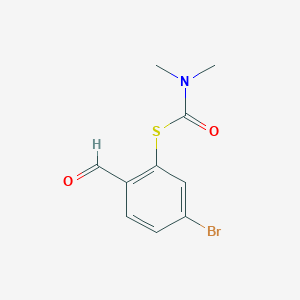
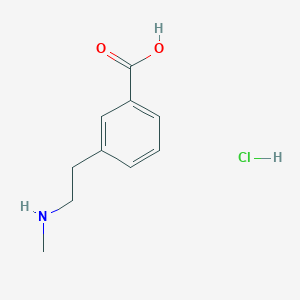
![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)

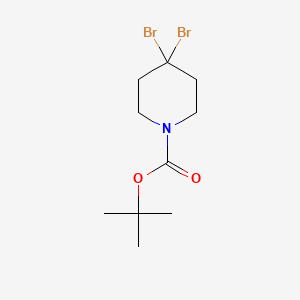
![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
